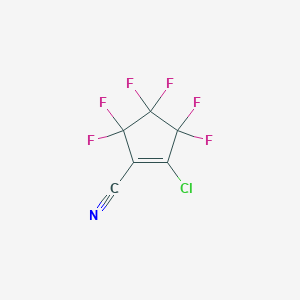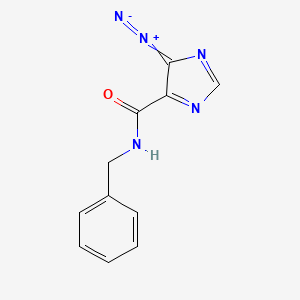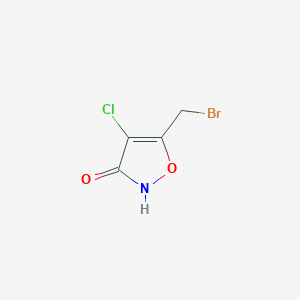
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile typically involves the reaction of hexafluorocyclopentene with chlorine and a cyanide source under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form hydrocarbons.
Addition Reactions: The double bond in the cyclopentene ring allows for addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, including solvents and cleaning agents.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function or stability .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile can be compared with other similar compounds, such as:
- 1,1,2,2,3,3-Hexafluorocyclopentane
- 1,1,2,2,3,3,4-Heptafluorocyclopentane
- cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane
These compounds share similar fluorinated ring structures but differ in their specific substituents and chemical properties.
Eigenschaften
CAS-Nummer |
84439-71-4 |
|---|---|
Molekularformel |
C6ClF6N |
Molekulargewicht |
235.51 g/mol |
IUPAC-Name |
2-chloro-3,3,4,4,5,5-hexafluorocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6ClF6N/c7-3-2(1-14)4(8,9)6(12,13)5(3,10)11 |
InChI-Schlüssel |
QXNDBVOMJUCQMS-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(C(C1(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)






